Benzoic acid, 2-hydroxy-, disodium salt, commonly known as sodium salicylate, is a sodium salt of salicylic acid. It is recognized for its applications in pharmaceuticals and as a food preservative. The compound has the molecular formula and a molecular weight of approximately 160.11 g/mol. Salts of benzoic acid, including this disodium salt, are utilized in various industrial applications due to their antimicrobial properties and ability to inhibit the growth of molds and bacteria in acidic environments .
Benzoic acid, 2-hydroxy-, disodium salt is derived from salicylic acid, which occurs naturally in plants and can also be synthesized through various chemical processes. Salicylic acid itself is produced via the Kolbe-Schmitt reaction, involving sodium phenoxide and carbon dioxide under specific conditions .
The synthesis of benzoic acid, 2-hydroxy-, disodium salt can be achieved through several methods:
The molecular structure of benzoic acid, 2-hydroxy-, disodium salt features a benzene ring with a hydroxyl group (-OH) and a carboxylate group (-COO^-) attached. The structural formula can be represented as:
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
Benzoic acid, 2-hydroxy-, disodium salt can undergo several chemical reactions typical for carboxylic acids:
The esterification process generally requires an acid catalyst and heat, while decarboxylation may require specific conditions such as heating in the presence of a catalyst like copper salts .
The mechanism of action for benzoic acid, 2-hydroxy-, disodium salt primarily revolves around its antimicrobial properties. When introduced into a medium:
Research indicates that the effectiveness of benzoic acid as an antimicrobial agent increases significantly in environments with pH levels below 5 .
Relevant data includes solubility profiles which indicate that while benzoic acid itself has limited solubility in water, its sodium salt form exhibits significantly enhanced solubility .
Benzoic acid, 2-hydroxy-, disodium salt has several scientific uses:
The compound's versatility makes it valuable across multiple industries, particularly in food safety and pharmaceuticals .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8